

Application Notes and Protocols for ML089 in Phosphomannose Isomerase (PMI) Function Studies

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Compound of Interest

Compound Name: ML089

Cat. No.: B1260850

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Introduction

ML089 is a potent and selective inhibitor of phosphomannose isomerase (PMI), a key enzyme in mannose metabolism. PMI catalyzes the reversible isomerization of mannose-6-phosphate (Man-6-P) to fructose-6-phosphate (Fru-6-P).[1] This enzymatic step is critical for the catabolism of mannose. In certain disease states, such as Congenital Disorder of Glycosylation, Type Ia (CDG-Ia), the inhibition of PMI is a promising therapeutic strategy. CDG-Ia is caused by mutations in the PMM2 gene, which leads to deficient activity of phosphomannomutase 2 (PMM2), an enzyme that converts Man-6-P to mannose-1-phosphate for glycosylation.[2] By inhibiting PMI with **ML089**, Man-6-P can be redirected from catabolism towards the N-glycosylation pathway, potentially ameliorating the glycosylation defects in CDG-Ia patients.[2]

ML089 is a membrane-permeable benzoisothiazolone compound, allowing for its use in both biochemical and cell-based assays. Its mode of action is believed to be non-competitive or un-competitive with respect to the Man-6-P substrate. These application notes provide detailed protocols for utilizing **ML089** to study PMI function and its effects on cellular glycosylation.

Quantitative Data for ML089

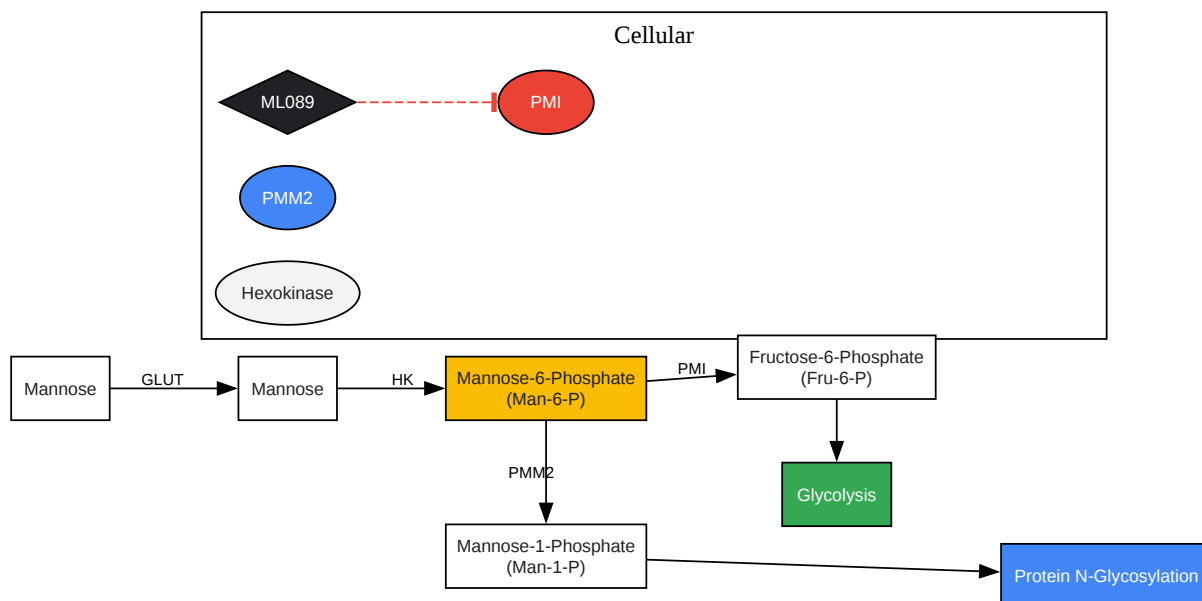
The following table summarizes the key quantitative data for **ML089**, a valuable probe for studying phosphomannose isomerase function.

Parameter	Value	Target/System	Reference
IC50	1.3 μ M (1,300 nM)	Human Phosphomannose Isomerase (PMI)	[3]
Selectivity			
IC50 vs. PMM2	83 μ M	Human Phosphomannomutase 2 (PMM2)	[3]
IC50 vs. PHOSPHO1	0.8 μ M (800 nM)	Human Phosphatase, Orphan 1 (PHOSPHO1)	[3]
Selectivity Ratio (PMM2/PMI)	~64-fold	[3]	
Mode of Action	Non-competitive or Un-competitive	Human Phosphomannose Isomerase (PMI)	

Signaling and Metabolic Pathways

Mannose Metabolism and the Role of PMI

The following diagram illustrates the central role of phosphomannose isomerase (PMI) in mannose metabolism and the therapeutic rationale for its inhibition by **ML089** in the context of CDG-Ia.



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Caption: Mannose metabolism and the inhibitory action of **ML089** on PMI.

Experimental Protocols

Protocol 1: In Vitro PMI Inhibition Assay (Coupled Enzyme Assay)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of **ML089** on purified human PMI. The production of fructose-6-phosphate by PMI is coupled to the reduction of NADP⁺ to NADPH by phosphoglucose isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH is monitored by measuring the absorbance at 340 nm.

Materials:

- Human recombinant Phosphomannose Isomerase (PMI)
- Phosphoglucose Isomerase (PGI)
- Glucose-6-Phosphate Dehydrogenase (G6PDH)
- D-Mannose 6-Phosphate (Man-6-P)
- β -Nicotinamide Adenine Dinucleotide Phosphate (NADP+)
- Triethanolamine HCl buffer (100 mM, pH 7.6)
- **ML089**
- DMSO (for compound dilution)
- 96-well or 384-well clear bottom plates
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Preparation of Reagents:
 - Assay Buffer: 100 mM Triethanolamine HCl, pH 7.6.
 - Substrate Stock Solution: 66 mM D-Mannose 6-Phosphate in deionized water.
 - NADP+ Stock Solution: 13.5 mM NADP+ in deionized water (prepare fresh).
 - PGI Enzyme Solution: Prepare a solution of 1000 units/mL PGI in cold deionized water immediately before use.
 - G6PDH Enzyme Solution: Prepare a solution of 100 units/mL G6PDH in cold deionized water immediately before use.
 - PMI Enzyme Solution: Prepare a solution containing 0.075 - 0.150 units/mL of PMI in cold Assay Buffer immediately before use. The final concentration should be optimized to yield a linear reaction rate.

- **ML089** Stock Solution: Prepare a 10 mM stock solution of **ML089** in DMSO. Further dilute serially in DMSO to create a concentration range for IC₅₀ determination.
- Assay Reaction Mixture (per well for a 200 µL final volume in a 96-well plate):
 - 174 µL Assay Buffer
 - 10 µL of 66 mM Man-6-P solution (final concentration: 3.3 mM)
 - 10 µL of 13.5 mM NADP⁺ solution (final concentration: 0.675 mM)
 - 2 µL of PGI solution (final concentration: 10 units/mL)
 - 2 µL of G6PDH solution (final concentration: 1 unit/mL)
 - 2 µL of **ML089** dilution in DMSO (or DMSO for control)
- Assay Protocol:
 1. Add the assay reaction mixture (without PMI) to the wells of the microplate.
 2. Add 2 µL of the serially diluted **ML089** or DMSO control to the appropriate wells.
 3. To initiate the reaction, add 10 µL of the PMI enzyme solution to each well.
 4. Immediately place the plate in a spectrophotometer pre-warmed to 25°C.
 5. Monitor the increase in absorbance at 340 nm every 30 seconds for 10-20 minutes.
 6. Calculate the initial reaction velocity (V_0) from the linear portion of the absorbance curve.
 7. Determine the percent inhibition for each **ML089** concentration relative to the DMSO control.
 8. Plot the percent inhibition versus the log of the **ML089** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular PMI Inhibition Assay (Radiolabeled Mannose Incorporation)

This protocol measures the effect of **ML089** on the incorporation of radiolabeled mannose into glycoproteins in cultured cells. Inhibition of PMI by **ML089** is expected to increase the flux of [2-³H]mannose into the glycosylation pathway.

Materials:

- Human hepatoma cells (C3A) or other relevant cell line (e.g., CDG-Ia patient fibroblasts)
- Cell culture medium (e.g., DMEM) with 5 mM glucose
- [2-³H]Mannose
- **ML089**
- DMSO
- 24-well tissue culture plates
- Trichloroacetic acid (TCA)
- Scintillation fluid and counter
- Cell lysis buffer (e.g., 10 mM Tris-HCl, 0.5% Nonidet P-40, pH 7.4)
- Protein assay reagent (e.g., BCA)

Procedure:

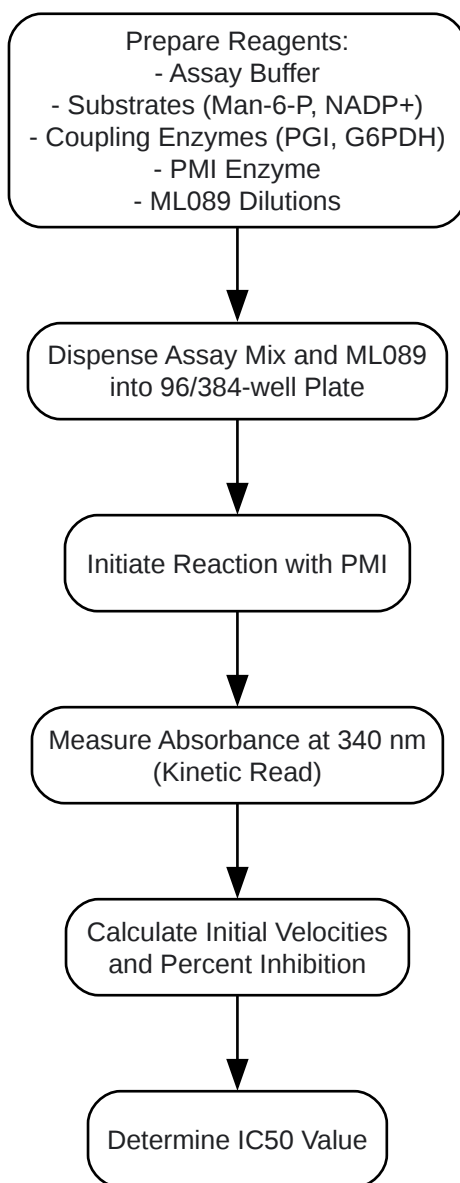
- Cell Seeding:
 - Seed C3A cells in 24-well plates and grow to approximately 70-80% confluency.
- Compound Treatment:
 - Prepare serial dilutions of **ML089** in cell culture medium. Include a DMSO-only control.

- Remove the growth medium from the cells and replace it with the medium containing the different concentrations of **ML089** or DMSO.
- Incubate the cells for 2 hours at 37°C in a CO₂ incubator.
- Radiolabeling:
 - To each well, add [2-³H]mannose to a final concentration of 50 µCi/mL.
 - Continue to incubate the cells for an additional 1-2 hours at 37°C.
- Cell Lysis and Protein Precipitation:
 - Remove the radiolabeled medium and wash the cells twice with ice-cold PBS to remove unincorporated [2-³H]mannose.
 - Lyse the cells by adding 200 µL of cell lysis buffer to each well and incubating on ice for 10 minutes.
 - Transfer the cell lysates to microcentrifuge tubes.
 - Take a small aliquot of the lysate for protein concentration determination.
 - Precipitate the proteins by adding an equal volume of cold 20% TCA.
 - Incubate on ice for 30 minutes.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
 - Carefully aspirate and discard the supernatant.
 - Wash the protein pellet with cold acetone and centrifuge again.
- Quantification:
 - Air-dry the protein pellet and resuspend it in a suitable buffer (e.g., 1% SDS).
 - Add scintillation fluid to the resuspended pellet and measure the radioactivity using a scintillation counter.

- Normalize the counts per minute (CPM) to the protein concentration of each sample.
- Plot the normalized CPM versus the **ML089** concentration to determine the effect of the inhibitor on mannose incorporation into glycoproteins.

Experimental Workflow Diagrams

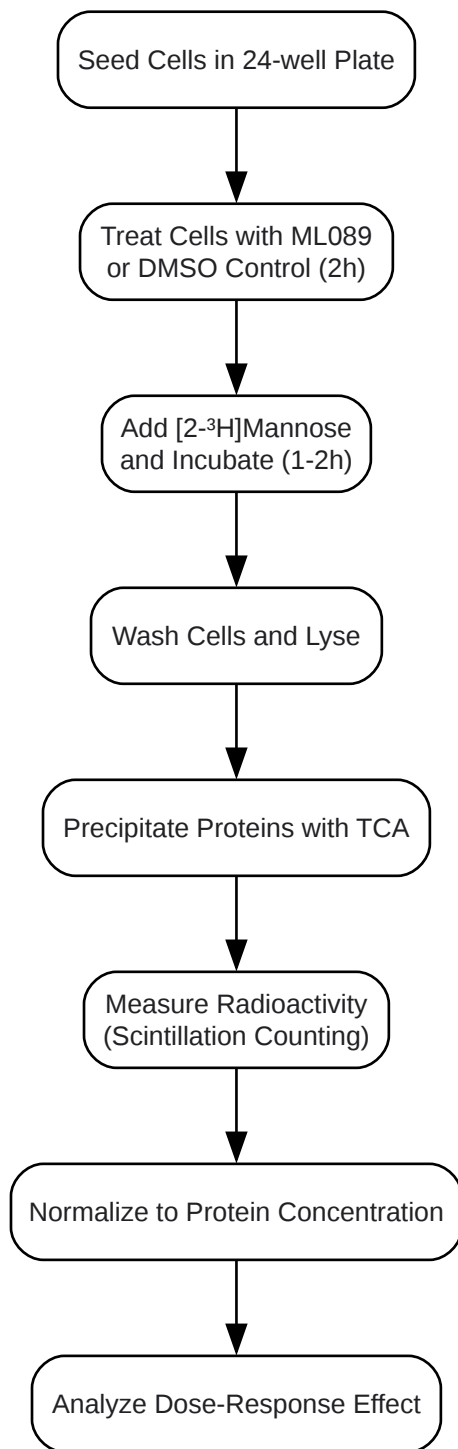
In Vitro PMI Inhibition Assay Workflow



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Caption: Workflow for the in vitro coupled enzyme assay for PMI inhibition.

Cellular PMI Inhibition Assay Workflow



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Caption: Workflow for the cellular assay of PMI inhibition.

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References

- 1. Phosphomannose Isomerase Inhibitors Improve N-Glycosylation in Selected Phosphomannomutase-deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
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